2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one
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Overview
Description
2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Formation of the Benzyl Chlorophenol Intermediate: This step involves the reaction of benzyl chloride with 4-chlorophenol in the presence of a base such as sodium hydroxide to form 2-benzyl-4-chlorophenol.
Coupling with Pyrrole: The intermediate is then reacted with 1H-pyrrole-2-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products include ketones, carboxylic acids, and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-benzyl-4-methylphenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one
- 2-(2-benzyl-4-fluorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one
- 2-(2-benzyl-4-bromophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one
Uniqueness
2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethan-1-one is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as methyl, fluorine, or bromine, which may have different reactivity and biological activity.
Properties
Molecular Formula |
C19H16ClNO2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-(2-benzyl-4-chlorophenoxy)-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C19H16ClNO2/c20-16-8-9-19(23-13-18(22)17-7-4-10-21-17)15(12-16)11-14-5-2-1-3-6-14/h1-10,12,21H,11,13H2 |
InChI Key |
HRGVSDMMJUKUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCC(=O)C3=CC=CN3 |
Origin of Product |
United States |
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